molecular formula C28H26N2O5 B11585255 1-(4-Butoxy-3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11585255
M. Wt: 470.5 g/mol
InChI Key: WZEHUPIAHMWEKF-UHFFFAOYSA-N
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Description

1-(4-Butoxy-3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromeno-pyrrole-dione core substituted with a 4-butoxy-3-ethoxyphenyl group at position 1 and a pyridin-2-yl moiety at position 2.

This compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Such methods enable rapid library generation with diverse substituents, as demonstrated by the production of 223 analogs with yields ranging from 43% to 86% .

Properties

Molecular Formula

C28H26N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

1-(4-butoxy-3-ethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O5/c1-3-5-16-34-21-14-13-18(17-22(21)33-4-2)25-24-26(31)19-10-6-7-11-20(19)35-27(24)28(32)30(25)23-12-8-9-15-29-23/h6-15,17,25H,3-5,16H2,1-2H3

InChI Key

WZEHUPIAHMWEKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

Biological Activity

1-(4-Butoxy-3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H26N2O5C_{28}H_{26}N_{2}O_{5} with a molecular weight of 470.5 g/mol. Its structure features a chromeno-pyrrole core, which is known for various biological activities.

PropertyValue
Molecular FormulaC28H26N2O5C_{28}H_{26}N_{2}O_{5}
Molecular Weight470.5 g/mol
IUPAC Name1-(4-butoxy-3-ethoxyphenyl)-2-(pyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Synthesis

The synthesis of this compound typically involves a multi-component reaction that integrates various organic precursors. The efficiency of the synthesis can be optimized through adjustments in temperature and solvent conditions. For example, yields of over 70% have been reported under specific conditions using a one-pot multicomponent reaction approach .

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit antioxidant properties. These properties are crucial for neutralizing free radicals and may contribute to the prevention of oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains with minimal inhibitory concentration (MIC) values indicating their potential as therapeutic agents .

Inhibition of Viral Proteases

Notably, some chromeno[2,3-c]pyrroles have been identified as inhibitors of the Main protease (Mpro) of SARS-CoV-2. This suggests that similar compounds could be explored for antiviral activity against COVID-19 .

Glucokinase Activation

Certain derivatives have also been reported to act as glucokinase activators. This mechanism is particularly relevant in the context of diabetes management, where enhancing insulin secretion can be beneficial .

Case Studies and Research Findings

Case Study 1: Antioxidant Evaluation
A study evaluated various chromeno[2,3-c]pyrroles for their antioxidant capacity using DPPH and ABTS assays. The results indicated that certain structural modifications significantly enhanced antioxidant activity, making them candidates for further pharmacological studies .

Case Study 2: Antimicrobial Screening
Another investigation focused on synthesizing a library of chromeno[2,3-c]pyrrole derivatives and assessing their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed several compounds with promising activity profiles, with MIC values ranging from 8 to 64 μg/mL .

Case Study 3: Antiviral Activity
In light of the COVID-19 pandemic, researchers screened various chromeno[2,3-c]pyrroles for their ability to inhibit viral proteases. Results demonstrated that some derivatives effectively reduced viral replication in vitro, warranting further exploration as potential antiviral agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The structural diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones arises from variations in aryl and alkyl substituents. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position 1) Substituents (Position 2) Molecular Weight Key Properties/Applications Reference(s)
Target Compound 4-Butoxy-3-ethoxyphenyl Pyridin-2-yl 437.48 g/mol* Not yet reported (potential drug candidate)
AV-C (Antiviral Compound) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl N/A TRIF pathway agonist; inhibits Zika, Chikungunya, and dengue viruses
NCGC00538279 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl N/A Ghrelin receptor (GHSR1a) ligand
BH37119 4-Butoxy-3-ethoxyphenyl 2-Hydroxyethyl 437.48 g/mol Structural analog with uncharacterized activity

*Calculated based on (C₂₅H₂₇NO₆).

Key Observations:

  • Substituent Effects on Bioactivity: AV-C’s thiadiazole and fluorophenyl groups confer antiviral activity via TRIF pathway activation, highlighting the role of electron-withdrawing substituents and heterocyclic moieties in antiviral mechanisms .
  • Lipophilicity and Solubility :
    • The butoxy and ethoxy groups in the target compound and BH37119 increase molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methyl or fluoro). This could improve tissue penetration but reduce aqueous solubility .

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